molecular formula C7H3BrN2O B8103115 5-Bromopyrrolo[2,3-c]pyridin-2-one

5-Bromopyrrolo[2,3-c]pyridin-2-one

Cat. No.: B8103115
M. Wt: 211.02 g/mol
InChI Key: WVQGBQSQINSSLD-UHFFFAOYSA-N
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Description

5-Bromopyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound with the molecular formula C7H3BrN2O. It is a derivative of azaindole, which is a fused bicyclic structure consisting of a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrrolo[2,3-c]pyridin-2-one typically involves the use of metal-catalyzed cross-coupling reactions. One common method is the palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with amines, followed by cyclization with alkynes . Another approach involves the use of aminopyridines as starting materials, which are then subjected to various cyclization reactions to form the azaindole core .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods typically involve the use of palladium catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrrolo[2,3-c]pyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various functionalized azaindole derivatives, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

5-Bromopyrrolo[2,3-c]pyridin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromopyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell growth, proliferation, and apoptosis, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrrolo[2,3-c]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-bromopyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQGBQSQINSSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=CC2=NC1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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